Dexpramipexole
概要
説明
Dexpramipexole is a first-in-class oral investigational medicine that lowers blood and tissue eosinophils before they can cause damage in the target organ . It is being developed by Areteia Therapeutics and has the potential to be the first oral treatment ever approved for eosinophilic asthma .
Synthesis Analysis
A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole, an anti-Parkinson drug, and its enantiomer dexpramipexole .Molecular Structure Analysis
The molecular structure of Dexpramipexole can be found in various chemical databases .Chemical Reactions Analysis
Dexpramipexole was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .Physical And Chemical Properties Analysis
The physical and chemical properties of Dexpramipexole can be found in various chemical databases .科学的研究の応用
Field
Neurology, specifically Parkinson’s Disease research .
Application Summary
Dexpramipexole, the R(+) enantiomer of pramipexole, has been studied for its potential neuroprotective properties in Parkinson’s disease . Pramipexole, the S(-) enantiomer, is a non-ergot dopaminergic autoreceptor agonist currently used in the treatment of Parkinson’s disease .
Methods and Procedures
The drug was administered orally and its effects were evaluated through a systematic review and meta-analysis of existing clinical trials .
Results
The meta-analysis provided evidence for the potential treatment benefit of pramipexole in improving the quality of life in patients with Parkinson’s disease .
Eosinophil-Associated Disorders Research
Field
Immunology, specifically eosinophil-associated disorders research .
Application Summary
Dexpramipexole has been investigated for the treatment of eosinophil-associated disorders. It has shown promise in reducing blood and tissue eosinophils .
Methods and Procedures
Dexpramipexole was administered orally in clinical trials. Its efficacy was evaluated based on its ability to reduce eosinophil counts .
Results
Clinical trials have shown that dexpramipexole can significantly decrease absolute eosinophil counts (AECs). It has demonstrated clinical efficacy with an excellent safety profile in a subset of patients with hypereosinophilic syndromes (HESs) .
Asthma Research
Field
Pulmonology, specifically asthma research .
Application Summary
Dexpramipexole has been studied as a potential treatment for eosinophilic asthma. It has shown promise in lowering eosinophil counts and improving lung function .
Methods and Procedures
In the EXHALE Phase 2 trial, dexpramipexole was administered orally to adults with inadequately controlled moderate to severe asthma. The primary end point was the relative change in AEC from baseline to week 12 .
Results
The trial showed that dexpramipexole effectively lowered eosinophils and was well tolerated. Some improvement in lung function was also observed .
Amyotrophic Lateral Sclerosis (ALS) Research
Field
Neurology, specifically Amyotrophic Lateral Sclerosis (ALS) research .
Methods and Procedures
The drug was administered orally in a phase 3 trial involving almost 1000 ALS patients .
Results
Although the trial did not show a significant difference from placebo, it was noted that dexpramipexole consistently reduced blood eosinophil counts in doses that were otherwise well tolerated .
Bipolar Disorder Research
Field
Psychiatry, specifically Bipolar Disorder research .
Application Summary
Pramipexole, which is structurally similar to Dexpramipexole, has shown promise in the treatment of bipolar depression . A randomized placebo-controlled trial of pramipexole in addition to mood stabilizers for patients with treatment-resistant bipolar depression is currently underway .
Methods and Procedures
The drug is being administered orally in a randomized, double-blind, placebo-controlled trial .
Results
The results of the trial are not yet available, but previous studies have shown promising results .
Cancer Research
Field
Application Summary
While Dexpramipexole has not been directly studied for cancer treatment, its ability to reduce eosinophils could potentially be useful in certain types of cancer where eosinophils play a role .
Methods and Procedures
The potential application of Dexpramipexole in cancer treatment is largely theoretical at this point and would require further research .
Results
No results are available at this time as this is a potential future application of Dexpramipexole .
Cardiovascular Research
Field
Application Summary
While Dexpramipexole has not been directly studied for cardiovascular diseases, its ability to reduce eosinophils could potentially be useful in certain types of cardiovascular conditions where eosinophils play a role .
Methods and Procedures
The potential application of Dexpramipexole in cardiovascular treatment is largely theoretical at this point and would require further research .
Results
No results are available at this time as this is a potential future application of Dexpramipexole .
Diabetes Research
Field
Application Summary
While Dexpramipexole has not been directly studied for diabetes, its ability to reduce eosinophils could potentially be useful in certain types of diabetes where eosinophils play a role .
Methods and Procedures
The potential application of Dexpramipexole in diabetes treatment is largely theoretical at this point and would require further research .
Results
No results are available at this time as this is a potential future application of Dexpramipexole .
Neurodegenerative Diseases Research
Field
Neurology, specifically neurodegenerative diseases research .
Application Summary
Dexpramipexole has been proposed as a potential therapy for neurodegenerative diseases like ALS. It exerts broad neuroprotective properties involving antioxidant effects, inhibition of apoptotic enzymes and preservation of mitochondrial structure and activity .
Methods and Procedures
In a phase II trial, dexpramipexole was administered orally to patients with ALS. The primary outcomes were mortality and rate of functional decline, as classified on the ALS Functional Rating Scale-Revised (ALSFRS-R) .
Results
Patients in the high-dose group experienced a 20% reduction in the rate of decline of the ASLFRS-R score relative to those in the low-dose group. Moreover, deaths occurred in fewer patients in the high-dose group .
将来の方向性
特性
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpramipexole | |
CAS RN |
104632-28-2 | |
Record name | Dexpramipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexpramipexole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpramipexole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。